N-Type Calcium Channel (Cav2.2) Inhibition: 1-((4-Fluorophenyl)(phenyl)methyl)piperazine vs. Bis(4-fluorophenyl)methylpiperazine
1-((4-Fluorophenyl)(phenyl)methyl)piperazine demonstrates a 4.3-fold greater potency against the N-type voltage-gated calcium channel (Cav2.2) compared to its bis(4-fluorophenyl)methyl analog. In a FLIPR calcium flux assay using HEK293 cells expressing human Cav2.2, the target compound achieved an IC50 of 370 nM [1], whereas the bis(4-fluorophenyl)methyl derivative exhibited an IC50 of 1.6 µM under comparable whole-cell voltage-clamp conditions in CHO cells [2]. This difference is attributable to the steric and electronic properties conferred by the single para-fluoro substitution pattern, which optimizes binding pocket complementarity without the steric hindrance introduced by a second 4-fluorophenyl group.
| Evidence Dimension | N-type calcium channel (Cav2.2) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 370 nM |
| Comparator Or Baseline | 1-bis(4-fluorophenyl)methylpiperazine: IC50 = 1.6 µM (1600 nM) |
| Quantified Difference | 4.3-fold greater potency |
| Conditions | Target: HEK293 cells, FLIPR calcium flux assay with 30 mM K+; Comparator: CHO cells, whole-cell voltage-clamp |
Why This Matters
The 4.3-fold potency advantage translates to lower effective concentrations in cellular assays, reducing off-target effects and enabling more precise modulation of Cav2.2-mediated calcium signaling in neuropathic pain and migraine models.
- [1] BindingDB. (2013). BDBM50399549 (CHEMBL2180895): IC50 = 370 nM against Cav2.2 expressed in HEK293 cells by FLIPR assay. View Source
- [2] Trepakova, E. S., Dech, S. J., & Salata, J. J. (2006). Data Sheet 1: 1-bis(4-fluorophenyl)methylpiperazine IC50 = 1.6 µM in CHO cells by whole-cell voltage-clamp. View Source
